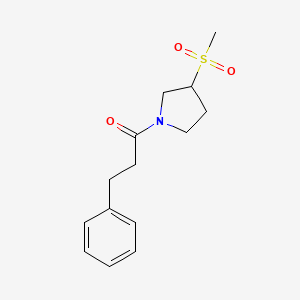

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-phenylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyrrolidine, which is a five-membered ring containing nitrogen . Pyrrolidine derivatives have gained attention in scientific research due to their potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as spectroscopy and X-ray diffraction analysis . Density Functional Theory (DFT) could be used to calculate the optimal structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Pyrrolidine derivatives can participate in a variety of reactions, including hydrogenation and various substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques, including FTIR, NMR, and UV-Vis spectrometry .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Rearrangement and Synthesis Techniques : N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized using solid-phase synthesis. Unexpectedly, this reaction yielded pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes, indicating unique chemical behavior under certain conditions (Králová et al., 2019).

- Catalysis and Organic Synthesis : A pyrrolidine-based catalyst derived from l-proline demonstrated efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This shows its potential in synthesizing various nitro carbonyl compounds (Singh et al., 2013).

Potential in Drug Discovery

- Bioactive Molecules Synthesis : Pyrrolidin-2-ones and derivatives are explored for synthesizing new medicinal molecules with improved biological activity. The flexibility in introducing various substituents into the nucleus of these compounds is significant for pharmaceutical applications (Rubtsova et al., 2020).

- Antibacterial Activity : Methyl esters of 5-phenylprolines with various groups in the pyrrolidine ring showed inhibitory effects on Staphylococcus aureus, suggesting their potential as antibacterial agents (Kudryavtsev & Tsentalovich, 2007).

Photophysical Applications

- Light-Emitting Electrochemical Cells (LECs) : Bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands, including methylsulfonyl groups, show potential as green or blue emitters in LECs, highlighting their use in photophysical applications (Ertl et al., 2015).

Miscellaneous Applications

- Electrochemical Studies : The electrochemical oxidation of compounds like 1-(phenylsulfonyl)pyrrole was investigated, providing insights into the lifetimes and behavior of radical-cations, which is valuable for understanding electrochemical properties (Narula & Noftle, 1999).

Propiedades

IUPAC Name |

1-(3-methylsulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMVAOHRUWXKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-phenylpropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2571844.png)

![5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2571848.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2571856.png)

![2-[(4-fluorobenzyl)sulfanyl]-4-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2571857.png)

![2-[(2-Fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2571858.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)

![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571865.png)